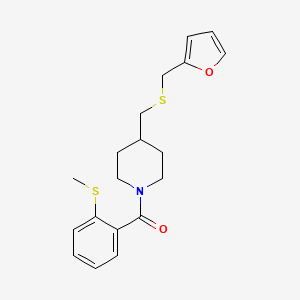
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C19H23NO2S2 and its molecular weight is 361.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule characterized by its unique structural features, including a piperidine ring, a furan moiety, and a methylthio-substituted phenyl group. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on existing research.
Structural Overview
The molecular formula of the compound is C19H20N2O3S, with a molecular weight of approximately 352.5 g/mol. The structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Furan moiety : A five-membered aromatic ring containing oxygen.
- Methylthio and phenyl groups : Contributing to the compound's lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit significant anticancer activities. For instance, studies have shown that derivatives of piperidine and furan can induce apoptosis in cancer cell lines.
- Case Study : A related furan derivative demonstrated an IC50 value of 0.072 µM against MV4-11 cells, indicating potent inhibition of FLT3 kinase activity, which is crucial in certain leukemias . This suggests that the compound may also interact with similar pathways.
Antimicrobial Activity
The presence of the furan ring and sulfur in the compound is associated with antimicrobial properties. Compounds containing these features have been reported to inhibit bacterial growth effectively.
- Example : Furan derivatives have shown promising results against various bacterial strains, indicating a potential for developing new antimicrobial agents from this class of compounds.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding : Molecular docking studies suggest that this compound can bind effectively to various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, similar to other piperidine derivatives that have shown efficacy against kinases like FLT3 and CDK9 .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring; neurological studies | Antagonist for mGluR5 receptors |
| Furfurylamine | Simple furan derivative | Exhibits antimicrobial properties |
| Thienopyridine derivatives | Contains sulfur; heterocyclic structure | Antiplatelet activity |
This table illustrates that while there are compounds with overlapping features, the specific combination in this compound may lead to unique therapeutic applications.
特性
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c1-23-18-7-3-2-6-17(18)19(21)20-10-8-15(9-11-20)13-24-14-16-5-4-12-22-16/h2-7,12,15H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUDPRBPHQPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














